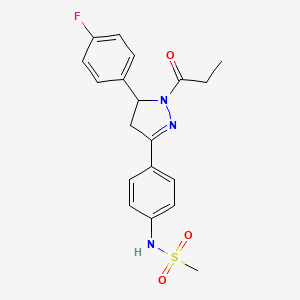

N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(4-(5-(4-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a propionyl group and a fluorophenyl group. The entire molecule is further substituted with a phenylmethanesulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The presence of the fluorine atom would likely influence the compound’s reactivity and could potentially enhance its ability to form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the sulfonamide group could enhance its solubility in polar solvents. The aromatic rings could contribute to its stability and could influence its boiling and melting points .科学的研究の応用

COX-2 Inhibition

The methanesulfonamide group, when placed at position-4 of the C-5 phenyl ring of 1,5-diarylpyrazole, has been found to afford a potent class of cyclooxygenase-2 (COX-2) inhibitors. This placement results in several potent and selective inhibitors of COX-2, with inhibitory concentration 50 (IC50) values as low as 30 nM, highlighting its potential in therapeutic applications related to inflammation and pain management (Singh et al., 2004).

Catalytic Asymmetric Addition

Research has also demonstrated the efficacy of using this compound in catalytic asymmetric additions to cyclic N-acyl-iminium, facilitated by chiral phosphoric acid (CPA). This process enables the metal-free, expeditious access to sulfone and fluorine incorporating contiguous all-substituted quaternary stereocenters in biorelevant isoindolinones with excellent stereoselectivities, marking significant advancements in synthetic organic chemistry and potential applications in drug development and materials science (Bhosale et al., 2022).

Antiproliferative Activities

A series of pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against HeLa and C6 cell lines. These studies revealed cell selective effects, particularly against rat brain tumor cells (C6), with some compounds showing broad spectrum antitumor activity comparable to commonly used anticancer drugs. This research opens new avenues for the development of novel anticancer agents (Mert et al., 2014).

Synthesis of Vinyl Fluorides

Another application involves the synthesis of vinyl fluorides through a facile two-step route from fluoromethyl phenyl sulfone. This method provides a new approach to obtaining vinyl fluorides, which are valuable intermediates in organic synthesis and pharmaceuticals (McCarthy et al., 1990).

Interaction Studies in Aqueous Solutions

Interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives have shed light on the effects of temperature and concentration on interactions within mixtures. Such studies are crucial for understanding the solute-solvent interactions that are foundational in the development of new solutions and formulations in chemical and pharmaceutical industries (Raphael et al., 2015).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-[4-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(14-4-8-15(20)9-5-14)12-17(21-23)13-6-10-16(11-7-13)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGIOUJHBOZTIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2764289.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2764296.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)